Cas no 522-66-7 (Hydroquinine)

Hydroquinine structure
Produktname:Hydroquinine
Hydroquinine Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- (1R)-((2S,4S,5R)-5-Ethylquinuclidin-2-yl)(6-methoxyquinolin-4-yl)methanol
- Hydroquinine
- (-)-Dihydroquinine
- (8a,9R)-10,11-Dihydro-6'-methoxycinchonan-9-ol
- 10,11-Dihydroquinine
- dihydro quinine
- Hydroquinine,Dihydroquinine
- Quinine,10,11-dihydro
- (8a,9R)-10,11-Dihydro-6′-methoxycinchonan-9-ol
- NSC 41799
- Hydroquinine,95%
- Cinchonan-9-ol, 10,11-dihydro-6'-methoxy-, (8.alpha.,9R)-
- (8.ALPHA.,9R)-10,11-DIHYDRO-6'-METHOXYCINCHONAN-9-OL
- QUININE BISULFATE IMPURITY C [WHO-IP]
- 23495-98-9
- SArAcor
- QUININE HYDROCHLORIDE IMPURITY C [EP IMPURITY]
- NCGC00179825-01
- Dihydroquinine
- D70296
- Z3234911758
- Cinchonan-9-ol, 10,11-dihydro-6'-methoxy-, (8alpha,9R)-(9CI)
- (R)-((2S,4S,5R)-5-ETHYL-1-AZABICYCLO(2.2.2)OCT-2-YL)(6-METHOXYQUINOLIN-4-YL)METHANOL [WHO-IP]
- Q5276450
- hydroquinidine
- Cinchonan-9-ol, 10,11-dihydro-6'-methoxy-, (8alpha,9R)-
- (R)-((2S,4S,5R)-5-ethylquinuclidin-2-yl)(6-methoxyquinolin-4-yl)methanol
- HYDROQUININE [MI]
- QUININE SULFATE IMPURITY C [EP IMPURITY]
- Dihydroquinidine;(+)-Hydroquinidine;Hydroconquinine
- DIHYDROQUININE [WHO-IP]
- Hydroquinine, 98%
- (8alpha,9R)-10,11-Dihydro-6'-methoxycinchonan-9-ol
- (R)-((1S,2S,4S,5R)-5-ethylquinuclidin-2-yl)(6-methoxyquinolin-4-yl)methanol
- Hydrochinin
- HYDROQUININE [WHO-DD]
- C20H26N2O2
- QUINIDINE SULFATE IMPURITY C
- QUININE HYDROCHLORIDE IMPURITY C (EP IMPURITY)
- Quinine, 10,11dihydro
- (-)-Dihydroquinine, analytical standard
- 31J3Q51T6L
- QUININE BISULFATE HEPTAHYDRATE IMPURITY C
- inverted exclamation markY95.0% (sum of enantiomers, HPLC)
- Neostrata
- (R)-[(1S,2S,4S,5R)-5-ETHYL-1-AZABICYCLO[2.2.2]OCTAN-2-YL](6-METHOXYQUINOLIN-4-YL)METHANOL
- QUININE BISULFATE IMPURITY C
- DTXCID301016562
- MFCD00151107
- DTXSID70878516
- SCHEMBL109600
- (R)-[(2S,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl](6-methoxyquinolin-4-yl)methanol
- (8alpha,9R)10,11Dihydro6'methoxycinchonan9ol
- Quinine, 10,11-dihydro-
- (-)-10,11-dihydroquinine
- CHEMBL588934
- Cinchonan9ol, 10,11dihydro6'methoxy, (8alpha,9R) (9CI)
- NSC-41799
- (R)-((1S,2S,4S,5R)-5-ethyl-1-azabicyclo(2.2.2)octan-2-yl)(6-methoxyquinolin-4-yl)methanol
- (-)-hydroquinine
- QUINIDINE SULFATE IMPURITY C [WHO-IP]
- QUININE BISULFATE HEPTAHYDRATE IMPURITY C [WHO-IP]
- AKOS015920285
- BRD-K13794225-001-01-5
- Cinchonan9ol, 10,11dihydro6'methoxy, (8alpha,9R)
- MEGxp0_001893
- CHEBI:135994
- AC-30190
- NCGC00385355-01
- (R)-((2S,4S,5R)-5-ETHYL-1-AZABICYCLO(2.2.2)OCT-2-YL)(6-METHOXYQUINOLIN-4-YL)METHANOL
- 522-66-7
- UNII-31J3Q51T6L
- EINECS 208-334-0
- QUININE SULFATE IMPURITY C (EP IMPURITY)
- EN300-1710087
- LCN-834
- DB13718
- Neostrata (TN)
- ACon1_002104
- (R)-[(2S,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol
-
- MDL: MFCD00151107
- Inchi: InChI=1S/C20H26N2O2/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18/h4-6,8,11,13-14,19-20,23H,3,7,9-10,12H2,1-2H3/t13-,14-,19-,20+/m0/s1
- InChI-Schlüssel: LJOQGZACKSYWCH-WZBLMQSHSA-N
- Lächelt: CC[C@H]1CN2CC[C@H]1C[C@H]2[C@@H](C3=C4C=C(C=CC4=NC=C3)OC)O
Berechnete Eigenschaften
- Genaue Masse: 326.19900
- Monoisotopenmasse: 326.199428
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 4
- Schwere Atomanzahl: 24
- Anzahl drehbarer Bindungen: 4
- Komplexität: 432
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 4
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topologische Polaroberfläche: 45.6
Experimentelle Eigenschaften
- Dichte: 1.1117 (rough estimate)
- Schmelzpunkt: 168-176 °C (lit.)
- Siedepunkt: 498.4℃ at 760 mmHg
- Flammpunkt: 255.2℃
- Brechungsindex: 1.6800 (estimate)
- PSA: 45.59000
- LogP: 3.33510
- Optische Aktivität: [α]/D -143±5°, c = 1 in ethanol
- Spezifische Rotation: D18 -142° (alc); D20 -236° (c = 0.82 in 0.1N H2SO4)
- Merck: 13,4832
- pka: 5.33(at 25℃)
Hydroquinine Sicherheitsinformationen
-
Symbol:
- Signalwort:Warning
- Gefahrenhinweis: H315,H319,H335
- Warnhinweis: P261,P305+P351+P338
- Transportnummer gefährlicher Stoffe:UN 1544
- WGK Deutschland:3
- Code der Gefahrenkategorie: 36/37/38
- Sicherheitshinweise: S26; S36
-
Identifizierung gefährlicher Stoffe:
- Sicherheitsbegriff:6.1(b)
- Gefahrenklasse:6.1(b)
- PackingGroup:III
- Risikophrasen:R36/37/38
- Verpackungsgruppe:III
Hydroquinine Zolldaten
- HS-CODE:2933990090
- Zolldaten:
China Zollkodex:
2933990090Übersicht:
299990090. Andere heterocyclische Verbindungen, die nur Stickstoff-Heteroatome enthalten. MwSt:17,0%. Steuerrückerstattungssatz:13,0%. Regulatorische Bedingungen:nichts. MFN-Tarif:6,5% allgemeiner Tarif:20,0%
Deklarationselemente:
Produktname, Komponenteninhalt, Verwendung, Bitte geben Sie das Aussehen von Urotropin, 6-Caprolactam bitte das Aussehen an, Signing date
Zusammenfassung:
299990090. heterocyclische Verbindungen nur mit Stickstoff-Heteroatom(en). MwSt:17,0% Steuerermäßigungssatz:13,0%.% MFN-Tarif:6.5% Allgemeiner Tarif:20,0%
Hydroquinine Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R003834-25g |
Hydroquinine |
522-66-7 | 95% | 25g |
¥1372 | 2024-05-23 | |
Enamine | EN300-1710087-2.5g |
(R)-[(2S,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl](6-methoxyquinolin-4-yl)methanol |
522-66-7 | 95.0% | 2.5g |
$25.0 | 2025-03-21 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce56788-500mg |
Hydroquinine |
522-66-7 | 98% | 500mg |
¥0.00 | 2023-09-07 | |
abcr | AB336268-25 g |
Dihydroquinine, 95%; . |
522-66-7 | 95% | 25 g |
€317.40 | 2023-07-19 | |
BAI LING WEI Technology Co., Ltd. | 586955-1G |
Hydroquinine, 95% |
522-66-7 | 95% | 1G |
¥ 314 | 2022-04-26 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T7126-1 mL * 10 mM (in DMSO) |
Hydroquinine |
522-66-7 | 98.00% | 1 mL * 10 mM (in DMSO) |
¥148.00 | 2022-02-28 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H13970-1g |
Hydroquinine |
522-66-7 | 95% | 1g |
¥48.0 | 2023-09-07 | |
Enamine | EN300-1710087-0.05g |
(R)-[(2S,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl](6-methoxyquinolin-4-yl)methanol |
522-66-7 | 95.0% | 0.05g |
$19.0 | 2025-03-21 | |
BAI LING WEI Technology Co., Ltd. | 093441-1g |
(1R)-((2S,4S,5R)-5-Ethylquinuclidin-2-yl)(6-methoxyquinolin-4-yl)methanol |
522-66-7 | 95% | 1g |
¥ 264 | 2022-04-26 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H13970-25g |
Hydroquinine |
522-66-7 | 95% | 25g |
¥775.0 | 2023-09-07 |
Hydroquinine Verwandte Literatur
-
D. Fernandes,M. J. Krysmann,A. Kelarakis Chem. Commun., 2015,51, 4902-4905
-
Elzbieta Frackowiak Phys. Chem. Chem. Phys., 2007,9, 1774-1785
-
Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
-
Jacob Tse-Wei Wang,Timothy W. Jones,Mihaela Grigore,Andre Cook,Dane W. deQuilettes,Roberto Brenes,Benjamin C. Duck,Kenrick F. Anderson,Noel W. Duffy,Bernard Wenger,Vladimir Bulović,Jian Pu,Jian Li,Bo Chi,Henry J. Snaith,Gregory J. Wilson J. Mater. Chem. A, 2019,7, 25511-25520
-
Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
Empfohlene Lieferanten
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:522-66-7)Hydroquinine

Reinheit:98%
Menge:Company Customization
Preis ($):Untersuchung
Amadis Chemical Company Limited
(CAS:522-66-7)Hydroquinine

Reinheit:99%
Menge:100g
Preis ($):384.0